molecular formula C6H9BrO2 B6258912 3-(2-bromoethyl)oxolan-2-one CAS No. 81478-17-3

3-(2-bromoethyl)oxolan-2-one

Cat. No.: B6258912
CAS No.: 81478-17-3
M. Wt: 193
InChI Key:
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Description

3-(2-Bromoethyl)oxolan-2-one is an organic compound with the molecular formula C6H9BrO2 It is a derivative of oxolane, featuring a bromoethyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Bromoethyl)oxolan-2-one can be synthesized through several methods. One common approach involves the bromination of oxolane derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)oxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.

    Oxidation Reactions: The oxolane ring can be oxidized under specific conditions to form lactones or other oxygen-containing compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.

    Reduction: Formation of ethyl-substituted oxolane.

    Oxidation: Formation of lactones or other oxidized derivatives.

Scientific Research Applications

3-(2-Bromoethyl)oxolan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)oxolan-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)oxolan-2-one: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Iodoethyl)oxolan-2-one: Similar structure but with an iodine atom instead of bromine.

    3-(2-Fluoroethyl)oxolan-2-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-(2-Bromoethyl)oxolan-2-one is unique due to the specific reactivity of the bromoethyl group. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the oxolane ring provides a stable framework that can undergo various chemical modifications.

Properties

CAS No.

81478-17-3

Molecular Formula

C6H9BrO2

Molecular Weight

193

Purity

95

Origin of Product

United States

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